molecular formula C8H7Cl2NO B1396311 3,5-Dichloro-2-methylbenzamide CAS No. 1806283-70-4

3,5-Dichloro-2-methylbenzamide

Cat. No.: B1396311
CAS No.: 1806283-70-4
M. Wt: 204.05 g/mol
InChI Key: VCJJPYOFNGAVKD-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-methylbenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with methylamine. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures (around 60°C) to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Agricultural Applications

Herbicides and Pesticides
3,5-Dichloro-2-methylbenzamide has been identified as a key intermediate in the synthesis of herbicides. Its derivatives are utilized for their efficacy in controlling various weeds and pests. The compound's structure allows it to interact effectively with plant growth mechanisms, making it a valuable asset in agricultural practices.

  • Case Study: Zoxamide
    Zoxamide, a fungicide used in agriculture, can metabolize into 3,5-dichloro-N-(2-carboxy-1-ethyl-1-methyl-2-oxoethyl)-4-methylbenzamide. This metabolite has been studied for its environmental fate and ecotoxicity, indicating the compound's relevance in pesticide formulations .

Pharmaceutical Applications

Drug Development
The compound has shown potential in the pharmaceutical industry as a precursor for various drugs. Research indicates that halogenated aromatic amides can exhibit biological activity, making them suitable candidates for drug development.

  • Synthesis of Derivatives
    A series of dichlorobenzamide derivatives have been synthesized from 3,5-dichlorobenzoyl chloride and arylamine compounds. These derivatives have been characterized for their crystal structures and biological activities, suggesting that modifications to the benzamide structure can enhance pharmacological properties .

Industrial Applications

Chemical Synthesis
In industrial chemistry, this compound serves as a versatile building block for synthesizing more complex chemical entities. Its halogenated nature facilitates various reactions, including nucleophilic substitutions and coupling reactions.

  • Coordination Chemistry
    The compound is also explored as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and materials science .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

    3,5-Dichlorobenzamide: Similar structure but lacks the methyl group.

    2,4-Dichloro-5-methylbenzamide: Similar structure with different positions of chlorine and methyl groups.

    3,5-Dichloro-4-methylbenzamide: Similar structure with the methyl group at a different position.

Uniqueness: 3,5-Dichloro-2-methylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and chlorine atoms at the 3 and 5 positions provides distinct properties compared to its analogs .

Biological Activity

3,5-Dichloro-2-methylbenzamide is an organic compound belonging to the benzamide class, characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring with an amide functional group. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₈Cl₂N₄O. The unique substitution pattern of the chlorine and methyl groups influences its chemical reactivity and biological activity. The compound exhibits a molecular weight of approximately 202.07 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to antimicrobial effects. For instance, it may act as an inhibitor of microbial enzymes, which is a common mechanism among various antimicrobial agents.

Biological Activity Evaluation

Recent studies have explored the biological activities of this compound in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The compound's structure suggests that it could disrupt microbial cell functions through enzyme inhibition or membrane disruption .

Case Studies

  • Antifungal Properties : A study investigated the antifungal activity of this compound against several fungal pathogens. Results indicated that the compound had a minimum inhibitory concentration (MIC) value comparable to established antifungal agents, showcasing its potential as a therapeutic candidate.
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of this compound were evaluated on human cancer cell lines. The compound exhibited selective cytotoxicity against malignant cells while sparing normal cells, suggesting its potential application in cancer therapy .

Research Findings

The following table summarizes key findings from various studies evaluating the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against multiple bacterial strains; MIC values comparable to standard antibiotics.
AntifungalDemonstrated significant antifungal activity with low toxicity to human cells.
CytotoxicitySelectively inhibited cancer cell proliferation without affecting normal cells.

Properties

IUPAC Name

3,5-dichloro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJJPYOFNGAVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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